6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1040662-77-8

6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1674487
CAS Number: 1040662-77-8
Molecular Formula: C14H14ClN5
Molecular Weight: 287.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the condensation of a 5-aminopyrazole derivative with a suitable electrophilic reagent, such as an orthoester, to form the pyrimidine ring. Subsequent reactions, such as chlorination or nucleophilic substitution, can be employed to introduce the desired substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold. [ [, , ] ]

Another method utilizes the reaction of a pyrazole derivative with a thiourea or an isothiocyanate to form a pyrazolo[3,4-d]pyrimidin-4-one intermediate. This intermediate can then be converted to the desired 4-amino derivative through further transformations. [ [, ] ]

Mechanism of Action

As mentioned earlier, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2. [ [] ] This inhibition likely occurs through competitive binding to the ATP-binding site of the enzyme, preventing its catalytic activity and disrupting cell cycle progression.

Other pyrazolo[3,4-d]pyrimidine derivatives have been reported to interact with tyrosine kinases, such as Src. [ [] ] Inhibition of Src can lead to various downstream effects, including reduced cell proliferation, migration, and angiogenesis.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a novel compound prepared by a two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. It serves as a valuable intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may exhibit useful pharmacological properties. []
  • Relevance: This compound shares the core 1-methyl-1H-pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key difference lies in the substituents at the 4- and 6-positions. This compound serves as a synthetic precursor for various derivatives, potentially including the target compound. []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, belonging to a class of compounds known for diverse pharmacological activities. []
  • Relevance: This compound is structurally related to 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as both share the core 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine structure. The primary difference lies in the substituent at the 6-position, where the target compound has a chlorine atom while this compound has a chloromethyl group. []

S29; 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: S29 is a potent inhibitor of the cytoplasmic tyrosine kinase c-SRC, demonstrating anti-tumoral effects on neuroblastoma cell lines. Research aims to improve its cellular uptake and pharmacokinetics for potential therapeutic applications. [, , ]
  • Relevance: While both S29 and 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belong to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class, they differ significantly in their substituents at the 1- and N4- positions. Despite these variations, their shared core structure places them within the same chemical category, suggesting potential similarities in their chemical and biological properties. [, , ]

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

  • Compound Description: This class of compounds, particularly compound 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide), exhibits potent Src kinase inhibitory activity and demonstrates promising anti-tumor activity against triple-negative breast cancer (TNBC) with good pharmacokinetic properties and low toxicity. []
  • Relevance: These derivatives share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key difference lies in the substituents at the 1- and 3- positions. Despite these variations, their shared core structure places them within the same chemical category, suggesting potential similarities in their chemical and biological properties. []

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound's crystal structure, determined by X-ray analysis, reveals weak hydrogen bonds and π-stacking interactions contributing to its crystal packing. Density Functional Theory (DFT) calculations were employed to compare its optimized molecular structure with the experimentally determined structure and to understand its electronic properties. []
  • Relevance: This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine class, sharing this core structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The presence of different substituents at the 1- and 4- positions distinguishes them. Despite these differences, their shared core structure highlights their placement within the same chemical category. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one, incorporates a thieno[2,3-d]pyrimidine moiety. []
  • Relevance: While not directly sharing the same core structure as 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this compound provides an example of a complex heterocyclic system containing a pyrazolopyrimidine unit, highlighting the structural diversity and potential applications of compounds in this class. []

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]-1,3-oxazin-4-one (4) and 6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5)

  • Compound Description: These are two nucleoside analogs synthesized from ethyl 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)pyrazole-4-carboxylate and 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)pyrazole-4-carboxamide, respectively. The synthesized compounds were tested for antiviral and antitumor activity, but showed no significant activity in vitro. []
  • Relevance: These compounds, particularly compound (5), share the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the potential application of this scaffold in nucleoside chemistry and drug development. []

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound Description: This series of compounds was synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3). The antitumor activity of these compounds was evaluated on the MCF-7 human breast adenocarcinoma cell line. Several compounds showed activity, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e), which displayed potent inhibitory activity with an IC50 of 11 µM. []
  • Relevance: These compounds, while having diverse substituents, all contain the core pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is closely related to the pyrazolo[3,4-d]pyrimidin-4-amine structure of 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This similarity highlights the structural variations possible within this chemical class while maintaining the potential for biological activity. []

1-Methyl- and 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-Oxides

  • Compound Description: These compounds, prepared from 1-methyl- or 1-phenyl-5-amino-4-hydroxyiminomethyl-1H-pyrazole and ethyl orthoformate, underwent various reactions typical of heterocyclic N-oxides, including ring fission, Reissert reaction, and Grignard reaction. Their thermal decomposition produced 4,4'-bis[1-methyl-1H-pyrazolo[3,4-d]pyrimidine] and 4,4'-bis[1-phenyl-1H-pyrazolo[3,4-d]pyrimidine], respectively. []
  • Relevance: These N-oxides are structurally related to 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by sharing the core pyrazolo[3,4-d]pyrimidine structure. The presence of the N-oxide functionality and different substituents distinguishes them. []

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Compound Description: This group of compounds was derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. The pyrazolo[3,4-d]pyrimidine derivatives were synthesized by reacting 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile with various primary aromatic amines, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were obtained by condensing the pyrazolopyrimidine intermediate with aromatic aldehydes. These compounds were designed as potential CDK2 inhibitors. []
  • Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the versatility of this scaffold for creating diverse compounds with potential biological activity, including targeting specific enzymes like CDK2. []

1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thiones and 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithiones

  • Compound Description: These compounds, including 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (1b), its 1-phenyl analogue (1c), 1H-pyrazolo-[3,4-dlpyrimidine-4,6(5H,7H)-dithione (2a), its 1-methyl (2b) and 1-phenyl (2c) derivatives, were reacted with various alkyl halides and amides to yield corresponding thioethers. These thioethers were then evaluated for their activity as amplifiers of phleomycin against E. coli. []
  • Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, but with a thione functionality at the 4-position, and sometimes additionally at the 6-position. This highlights the variability of functional groups that can be introduced into the pyrazolo[3,4-d]pyrimidine scaffold and their potential influence on biological activity. []

Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

  • Compound Description: These compounds were synthesized from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone and various aromatic aldehydes. They were further modified to produce a series of nicotinonitrile, dihydropyridine-3-carbonitrile, thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their antimicrobial activity. []
  • Relevance: These compounds, while not containing the pyrazolo[3,4-d]pyrimidine core, highlight the use of pyrazole as a building block for diverse heterocyclic systems, demonstrating the possibility of extending the chemical space around the pyrazole moiety present in 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []

[1,2,4]Triazolo[3′,4′ : 3,2]pyrazolo[3,4-d]pyrimidines, tetrazolo[1′,5′ : 1,5]pyrazolo[3,4-d]pyrimidines and pyrimido-[5′,4′ : 4,5]pyrazolo[3,2-c][1,2,4]triazines

  • Compound Description: This study focuses on synthesizing tricyclic heteroaromatic systems incorporating pyrazolo[3,4-d]pyrimidines. The researchers prepared 6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and converted it into various derivatives, including its 3-chloro, 3-thioxo, and 3-methylthio derivatives. These were further transformed into fused 1,2,4-triazoles, tetrazoles, and pyrimido[5′,4′ : 4,5]pyrazolo[3,2-c][1,2,4]triazines. []
  • Relevance: These tricyclic systems showcase the capacity of pyrazolo[3,4-d]pyrimidine, the core structure of 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, to serve as a building block for more complex heterocyclic architectures, expanding the potential chemical space and biological activities associated with this scaffold. []

N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This study synthesized ten novel N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, with nine structures reported. These compounds were categorized into two groups based on their crystallization: stoichiometric hydrates and solvent-free forms. The study focused on analyzing the hydrogen-bonding patterns in these compounds, observing variations in dimensionality depending on the N4 substituent and the presence or absence of water molecules. []
  • Relevance: These diamine derivatives share the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the structural diversity achievable through variations at the 4- and 6- positions. The study's focus on hydrogen bonding patterns emphasizes the influence of substituents and hydration on the solid-state properties of these compounds, which can be relevant for drug formulation and delivery. []

Thieno[d]pyrimidine Derivatives

  • Compound Description: This research involved synthesizing and characterizing new compounds derived from thieno[d]pyrimidines, including isolated and fused derivatives. Starting from 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one, various reagents were used to create a series of methylthieno[3,4-d]pyrimidin-5-yl, 3-phenylthieno[3,4-e][1,2,4]triazolo[4,3-c]pyrimidines, tetrazolo[1,5-c]thieno[3,4-e]pyrimidine, chalcones, Schiff's bases, pyrazol-3-yl, pyrimidine-2-(one)thione, pyrazolo-1-carbothioamide, thiazolidinone, and β-lactam derivatives. []
  • Relevance: Although these compounds primarily focus on thieno[d]pyrimidine, the inclusion of pyrazole derivatives, such as pyrazol-3-yl and pyrazolo-1-carbothioamide, highlights the potential for incorporating pyrazole moieties, similar to the one found in 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, into other heterocyclic frameworks, broadening the scope of potential applications for these compounds. []

3-[5-[(N-biotinyl-6-amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5'-triphosphate (9, bio-13-dAPPTP)

  • Compound Description: This novel dATP analog, bio-13-dAPPTP, is modified at the 3-position with a linker arm containing a terminal biotin moiety. It is incorporated into DNA probes by nick translation and demonstrates efficient hybridization to complementary targets, comparable to probes labeled with bio-dUTP. []
  • Relevance: This dATP analog shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating the versatility of this scaffold for creating modified nucleosides for various biological applications. The successful incorporation of bio-13-dAPPTP into DNA probes and its efficient hybridization highlight the potential of this scaffold for developing molecular tools and diagnostics. []

Pyrazolo[3,4-d]pyrimidine-based Flexible Models

  • Compound Description: This study investigated two pyrazolo[3,4-d]pyrimidine-based flexible models, 4,6-dimethylthio-1-[3-(4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine and 1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, which exhibited intermolecular stacking due to aromatic π-π interactions between pyrazolo[3,4-d]pyrimidine rings in their crystal structures. []
  • Relevance: These compounds contain two pyrazolo[3,4-d]pyrimidine units linked by a flexible alkyl chain, demonstrating the potential of this scaffold for building dimeric structures. Although their substituent patterns differ from 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the study's focus on stacking interactions highlights the importance of aromatic interactions in this chemical class, which may be relevant for understanding the binding properties of these compounds. []

Substituted Pyrazolo[3,4-d]pyrimidines

  • Compound Description: This research involved synthesizing a series of novel substituted pyrazolo[3,4-d]pyrimidines, starting with 1-substituted-5-amino-1H-pyrazole-4-carbonitrile. The compounds were evaluated for their antiproliferative and antioxidant activities in vitro against human breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. Several compounds showed remarkable cytotoxicity, particularly against MCF-7 and A549 cell lines. Additionally, the compounds exhibited positive radical scavenging activity in DPPH and ABTS assays. []
  • Relevance: This broad class of compounds encompasses 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the significant structural diversity and potential for various biological activities within this chemical class. The study's focus on antiproliferative and antioxidant activities in cancer cell lines further demonstrates the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives. []

Dihydro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound Description: This study involved synthesizing a series of new dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives using 4-(4-chlorophenyl)-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine as the starting material. These derivatives were prepared using PEG-400 as a green reaction medium and evaluated for their antimicrobial activity. []
  • Relevance: Although the compounds in this study possess a dihydro-1H-pyrazolo[3,4-d]pyrimidine core, in contrast to the fully aromatic system in 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, they still represent a related class of compounds. This highlights the potential for modifications and variations in the saturation level of the pyrazolo[3,4-d]pyrimidine scaffold while maintaining biological activity. []

3-Bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides

  • Compound Description: These modified nucleosides, synthesized from 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine and 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide, exhibited an unusually rigid sugar N-conformation in both solution and solid state. [, ]
  • Relevance: These nucleosides share the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating the potential of this scaffold for creating modified nucleosides with altered conformational properties. The observed rigid N-conformation in these compounds highlights the impact of structural modifications on the sugar moiety and its implications for interactions with biological targets. [, ]

6-Aminopyrazolo[3,4-b]pyridine Derivatives

  • Compound Description: These derivatives were synthesized from 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile by reacting it with various aliphatic amines. The compounds were evaluated for their anticancer, COX inhibition, and antimicrobial activities. The study found that some compounds were potent and selective COX-2 inhibitors, while others exhibited antifungal and antibacterial activities comparable to reference drugs. []
  • Relevance: Although these compounds belong to the pyrazolo[3,4-b]pyridine class instead of pyrazolo[3,4-d]pyrimidine like 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, they share a close structural relationship, demonstrating the importance of the pyrazole ring and its fusion to a six-membered nitrogen-containing ring in modulating biological activity. The observed COX-2 inhibitory and antimicrobial activities highlight the pharmacological potential of these related scaffolds. []

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

  • Compound Description: Designed as PI3Kδ inhibitors, these derivatives were synthesized by replacing the carbonyl group in a quinazolinone core with a sulfonyl group. The most potent analogues, containing either a 5-indolyl or a 3,4-dimethoxyphenyl substituent, exhibited IC50 values in the nanomolar range. These compounds displayed high selectivity over other PI3K isoforms and significantly inhibited SU-DHL-6 cell proliferation. []
  • Relevance: While not directly structurally related to 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these derivatives are connected through their shared development as PI3K inhibitors. The 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide core represents an alternative scaffold for targeting PI3K, highlighting different strategies for designing inhibitors of this important enzyme. []

3-Cyano-6-oxopyrazolo[3, 4-d]pyrimidin-4-thione

  • Compound Description: This compound was identified among twenty other bioactive compounds in a methanolic extract of Macrophomia phaseolus using GC-MS analysis. The extract exhibited potent antifungal and antibacterial activity. []
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, albeit with modifications at the 4 and 6 positions. Its presence in an extract demonstrating antimicrobial activity highlights the potential biological relevance of this scaffold. []

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

  • Compound Description: This selective phosphatidylinositol 3-kinase-δ inhibitor (PI3Kδ) was patented in two crystalline forms, anhydrous and hydrated. Inhaled formulations of these forms were claimed to be useful for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [, ]
  • Relevance: This PI3Kδ inhibitor shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating the potential of this scaffold for developing therapeutic agents. This compound's complex structure highlights the various modifications and substitutions that can be made to the core scaffold to achieve specific biological activity and drug-like properties. [, ]

Pyrazolopyridine, Furopyridine, and Pyridine Derivatives

  • Compound Description: This study designed and synthesized new pyridine, pyrazolopyridine, and furopyridine derivatives as potential CDK2 inhibitors. Starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, various substitutions were introduced at the pyridine ring. These compounds were evaluated for their in vitro CDK2 inhibitory activity and cytotoxicity against four human cancer cell lines (HCT-116, MCF-7, HepG2, and A549). Several compounds showed significant inhibitory activity against CDK2 and promising antiproliferative activity in the tested cancer cell lines. []
  • Relevance: Although these compounds do not directly contain the pyrazolo[3,4-d]pyrimidine core, they highlight the use of pyrazole rings, similar to the one present in 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in the context of pyrazolopyridine derivatives. The study's focus on CDK2 inhibition and antiproliferative activity further emphasizes the potential of these related heterocyclic scaffolds for developing therapeutic agents. []

6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives

  • Compound Description: A series of novel sulfonamide drugs was synthesized by reacting 2-chloro-N-((4-methylphenyl)sulfonyl)-N-pyridin-2-ylacetamide with various 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles. The final compounds were characterized using spectroscopic methods and evaluated for their antimicrobial activity. []
  • Relevance: While these compounds contain a pyrazolo[3,4-b]pyridine core, similar to some previously mentioned related compounds, they highlight the potential of linking sulfonamide moieties to this scaffold, creating hybrid structures with potentially enhanced antimicrobial properties. This approach could be explored for modifying the pyrazolo[3,4-d]pyrimidine core in 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to potentially enhance its biological activity or modify its pharmacological profile. []

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PF-4800567)

  • Compound Description: This compound is a highly selective inhibitor of casein kinase 1ε (CK1ε), an essential component of the mammalian circadian clock. PF-4800567 was used in this study to investigate the role of CK1ε in the regulation of circadian period in the mouse suprachiasmatic nucleus (SCN). []
  • Relevance: While not directly sharing the same core structure as 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, PF-4800567 serves as a relevant example of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative with potent biological activity and high target selectivity. This highlights the potential of this scaffold for developing selective inhibitors of various therapeutic targets beyond kinases. []

Monoclonal Antibodies Targeting T172-Phosphorylated CDK4

  • Compound Description: This study describes the generation and characterization of monoclonal antibodies that specifically recognize the active form of CDK4, phosphorylated at threonine 172 (T172). These antibodies were generated by immunization with a long phosphopeptide corresponding to the activation segment of CDK4. These antibodies proved effective in various assays, including western blotting, immunoprecipitation, and ELISA, providing valuable tools for studying CDK4 activation and regulation. []
  • Relevance: This study highlights the importance of CDK4 phosphorylation in its activation and regulation, a process relevant to the pyrazolo[3,4-d]pyrimidine scaffold as many derivatives, including 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are designed as kinase inhibitors. Although these antibodies are not directly structurally related to the target compound, they provide valuable tools for studying kinase activity and evaluating the efficacy of kinase inhibitors. []

Properties

CAS Number

1040662-77-8

Product Name

6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

6-chloro-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

InChI

InChI=1S/C14H14ClN5/c1-8-4-5-10(6-9(8)2)17-12-11-7-16-20(3)13(11)19-14(15)18-12/h4-7H,1-3H3,(H,17,18,19)

InChI Key

OWNAKPDKZWOIKU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.